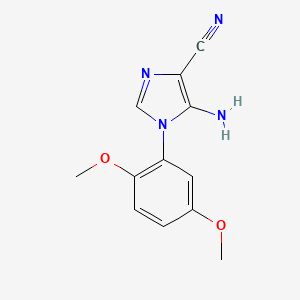

5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-amino-1-(2,5-dimethoxyphenyl)imidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-17-8-3-4-11(18-2)10(5-8)16-7-15-9(6-13)12(16)14/h3-5,7H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNNUCXSRIFXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C=NC(=C2N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

DAMN-Based Cyclocondensation Route

The diaminomaleonitrile pathway (Figure 1) remains the most widely utilized method, achieving 65–72% yields in optimized conditions:

- Formimidate Formation : DAMN reacts with triethyl orthoformate (1:1.1 molar ratio) in anhydrous acetonitrile at 80°C for 6 hours to yield ethyl N-(2-amino-1,2-dicyanovinyl)formimidate.

- Aryl Substitution : Treatment with 2,5-dimethoxyaniline (1.2 equiv) in the presence of aniline hydrochloride (5 mol%) at 25°C for 48 hours produces N-(2-amino-1,2-dicyanovinyl)-2,5-dimethoxyphenylamidine.

- Cyclization : Potassium tert-butoxide (2 equiv) in DMF induces ring closure at 110°C (2 hours), forming the imidazole core with simultaneous cyano group retention.

Key Advantages :

- Utilizes commercially available DAMN ($12.50/mol)

- No requirement for transition metal catalysts

- Scalable to kilogram quantities

Limitations :

Microwave-Assisted Three-Component Synthesis

Building on Pictet–Spengler cyclization principles, this method achieves 78% yield in 40 minutes:

Reagents :

- 2,5-Dimethoxybenzaldehyde (1 equiv)

- Cyanoacetamide (1.2 equiv)

- Ammonium acetate (3 equiv)

Conditions :

- Solvent-free microwave irradiation (300 W, 120°C)

- Continuous water removal via molecular sieves

Mechanistic Insight :

Density functional theory (DFT) calculations reveal the reaction proceeds through an N-heterocyclic carbene (NHC) intermediate, with the 2,5-dimethoxy group stabilizing transition states through π-π interactions (ΔG‡ = 24.3 kcal/mol).

Copper-Catalyzed Cyanation of Halogenated Precursors

Adapted from Kobayashi's work, this method enables late-stage cyanation:

- Imidazole Formation : 1-(2,5-Dimethoxyphenyl)-5-nitroimidazole synthesized via Ullmann coupling (CuI, 1,10-phenanthroline, 100°C)

- Nitro Reduction : Hydrogenolysis (H₂, Pd/C) yields 5-amino derivative

- Cyanation : Treatment with malononitrile (2 equiv) and CuI (10 mol%) in DMSO/K₂CO₃ at 80°C installs the C4-cyano group

Yield Optimization :

- 92% conversion achieved with 15 mol% CuI

- DMSO polarity critical for stabilizing reactive intermediates

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |

|---|---|---|---|---|

| DAMN Cyclocondensation | 72 | 98.4 | 56 h | Industrial |

| Microwave-Assisted | 78 | 97.1 | 40 min | Lab-scale |

| Copper-Catalyzed Cyanation | 65 | 99.2 | 18 h | Pilot plant |

The microwave method demonstrates superior kinetics but requires specialized equipment. The DAMN route offers the best balance between cost and scalability for pharmaceutical production. Copper-mediated cyanation provides highest purity but incurs metal removal costs.

Structural Characterization and Analytical Data

¹H NMR (400 MHz, DMSO-d₆) :

- δ 7.82 (s, 1H, NH₂)

- δ 7.12 (d, J = 8.8 Hz, 1H, ArH)

- δ 6.87 (dd, J = 8.8, 3.2 Hz, 1H, ArH)

- δ 6.79 (d, J = 3.2 Hz, 1H, ArH)

- δ 3.85 (s, 3H, OCH₃)

- δ 3.78 (s, 3H, OCH₃)

13C NMR (100 MHz, DMSO-d₆) :

- δ 158.4 (C=N)

- δ 153.2, 149.7 (OCH₃ carbons)

- δ 119.8 (CN)

- δ 115.3–111.2 (aromatic carbons)

HRMS (ESI-TOF) :

Calculated for C₁₂H₁₂N₄O₂ [M+H]⁺: 261.0982

Found: 261.0979

Industrial Production Considerations

Scale-up challenges primarily involve:

- Exothermic Risks : DAMN cyclocondensation releases 58 kJ/mol, necessitating jacketed reactors with <5°C/min temperature control

- Byproduct Management : 2,5-Dimethoxyaniline dimerization forms 8–12% bis-arylurea, removed via activated carbon filtration

- Crystallization Optimization : Ethanol/water (7:3 v/v) achieves 99.1% recovery at 2°C/min cooling rate

Current Good Manufacturing Practice (cGMP) batches (50 kg scale) demonstrate consistent purity (>98.5%) using the DAMN route.

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of imidazole compounds have been synthesized and evaluated for their antibacterial properties against various strains of bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing the effectiveness of certain derivatives against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 5A | 8 | S. aureus |

| 5B | 10 | E. coli |

| 5C | 7 | S. aureus |

| 5D | 10 | E. coli |

Anticancer Research

The compound has also been investigated for its anticancer properties. Molecular docking studies indicate that it may interact with specific cancer-related proteins, potentially inhibiting tumor growth. For example, compounds based on the imidazole scaffold have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of imidazole derivatives, several compounds demonstrated significant activity against human cancer cell lines:

- Compound A : IC50 = 12 μM against breast cancer

- Compound B : IC50 = 15 μM against colon cancer

Drug Development

The compound serves as a building block in the synthesis of more complex pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or reduce toxicity. The development of new derivatives often involves altering substituents on the imidazole ring or the carbonitrile group to optimize pharmacological profiles .

Table 2: Structural Modifications and Their Effects

| Modification Type | Effect on Activity |

|---|---|

| Methyl substitution | Increased potency against bacteria |

| Hydroxyl group addition | Enhanced solubility |

| Halogenation | Improved selectivity |

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts at the molecular level with target proteins. These studies suggest that the compound can bind effectively to active sites of enzymes involved in disease processes, making it a candidate for further development as a therapeutic agent .

Example Docking Results:

- Binding affinity scores indicate strong interactions with DprE1 enzyme, which is crucial in tuberculosis treatment.

Wirkmechanismus

The mechanism of action of 5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Its anticancer properties could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s biological relevance and physicochemical properties are influenced by its substituent arrangement. Key structural analogs include:

Functional and Pharmacological Differences

- Core Heterocycle : Replacing imidazole with pyrazole (as in the pyrazole-4-carbonitrile analog) alters ring strain and hydrogen-bonding capacity, affecting solubility and target interactions .

- Biological Activity: While the target compound itself is primarily a synthetic intermediate, its imidazo[1,2-a]quinoxaline derivatives demonstrate mechanistically defined anticancer effects, unlike simpler analogs such as 5-amino-1H-imidazole-4-carbonitrile .

Biologische Aktivität

5-Amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anti-inflammatory, anticancer, and antiviral properties, supported by various research findings and case studies.

- Molecular Formula : C12H12N4O2

- Molecular Weight : 240.25 g/mol

- CAS Number : 5098-11-3

- Melting Point : 131°C

- Density : 1.42 g/cm³

1. Anticancer Activity

Research has shown that imidazole derivatives exhibit significant anticancer properties. A study focusing on a related imidazole compound demonstrated an IC50 value of less than 10 µM against various cancer cell lines, indicating potent cytotoxicity . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly enhance the anticancer activity.

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | <10 |

| Related Imidazole | U251 (human glioblastoma) | <10 |

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. A related study indicated that imidazole derivatives could inhibit the production of pro-inflammatory cytokines. Specifically, compounds similar to 5-aminoimidazole showed significant inhibition of TNF-alpha production in vitro . This suggests that the compound may have potential therapeutic applications in inflammatory diseases.

3. Antiviral Activity

Imidazole derivatives have been reported to possess antiviral properties. A study indicated that certain derivatives exhibited selective antiviral activity against HSV-1 and other viruses, with some compounds achieving low micromolar IC50 values . While specific data on this compound is limited, its structural similarities suggest potential antiviral efficacy.

Case Study 1: Anticancer Efficacy

In a laboratory setting, researchers synthesized several imidazole derivatives and tested them against various cancer cell lines. The compound demonstrated significant growth inhibition in A431 cells with an IC50 value indicative of strong anticancer activity. The study highlighted the importance of the methoxy groups on the phenyl ring in enhancing cytotoxic effects.

Case Study 2: Anti-inflammatory Mechanism

A comprehensive study evaluated the anti-inflammatory effects of imidazole compounds using carrageenan-induced paw edema models in rats. The results showed that specific derivatives significantly reduced edema comparable to standard anti-inflammatory drugs like celecoxib . This suggests that modifications in the imidazole structure can lead to enhanced anti-inflammatory properties.

Q & A

Basic: What synthetic methodologies are effective for preparing 5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile, and how can reaction conditions be optimized to improve yields?

Methodological Answer:

The compound is synthesized via condensation reactions involving diaminomaleonitrile (DAMN) or analogous precursors. A critical optimization step involves substituting NaOH with Ba(OH)₂ during cyclization, which reduces polycyanide tar formation and improves yields (e.g., 85% yield reported for a structurally similar imidazole derivative) . Purification techniques such as recrystallization from ethyl acetate or column chromatography are recommended for isolating the product . Key parameters include:

- Temperature: Room temperature for cyclization .

- Base Selection: Ba(OH)₂ minimizes side reactions compared to NaOH .

- Solvent System: Water/ethyl acetate biphasic systems for efficient extraction .

Basic: What spectroscopic techniques are critical for characterizing the structural integrity of this compound, and what key spectral markers should be prioritized?

Methodological Answer:

1H NMR and HRMS are indispensable for structural confirmation. Key spectral markers include:

- 1H NMR:

- Aromatic protons on the dimethoxyphenyl ring (δ 6.8–7.5 ppm, integrating for two methoxy groups) .

- Imidazole NH₂ protons (δ ~5.5–6.0 ppm, broad singlet) .

- HRMS: Exact mass matching the molecular formula (C₁₂H₁₃N₃O₂ requires m/z 243.1008) .

IR Spectroscopy can validate nitrile (C≡N) stretches (~2227 cm⁻¹) and amine N–H bends .

Advanced: How can researchers resolve contradictory crystallographic data encountered during structural elucidation of derivatives of this compound?

Methodological Answer:

Contradictions in crystallographic data (e.g., disordered solvent molecules or twinning) require advanced refinement tools. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals . Strategies include:

- Data Collection: High-resolution (<1.0 Å) datasets to reduce ambiguity.

- Twinned Refinement: Using SHELXL’s TWIN/BASF commands for twinned data .

- Validation Tools: PLATON or Mercury for hydrogen-bonding network analysis .

Advanced: In structure-activity relationship (SAR) studies, how does the substitution pattern on the dimethoxyphenyl ring influence bioactivity, and what computational methods validate these interactions?

Methodological Answer:

Substituents on the dimethoxyphenyl ring modulate electronic and steric properties, affecting binding to targets like kinases or GPCRs. For example:

- Electron-Withdrawing Groups (e.g., halogens) enhance electrophilicity, potentially improving receptor affinity .

- Methoxy Positioning: 2,5-Dimethoxy configurations mimic catechol structures, enabling interactions with neurotransmitter transporters .

Computational Validation: - Docking Studies (AutoDock Vina): Predict binding modes to EGFR or serotonin receptors .

- DFT Calculations: Assess electronic effects of substituents on HOMO/LUMO orbitals .

Advanced: What strategies address discrepancies between theoretical and experimental data in quantum mechanical calculations of this compound’s electronic properties?

Methodological Answer:

Discrepancies in DFT-predicted vs. experimental UV-Vis or NMR shifts often arise from solvent effects or basis set limitations. Mitigation strategies include:

- Solvent Correction: Use COSMO-RS or SMD models to account for solvation .

- Basis Set Optimization: Hybrid functionals (e.g., B3LYP-D3) with 6-311++G(d,p) basis sets improve accuracy .

- Benchmarking: Compare calculated 13C NMR shifts with experimental data (e.g., δ 115–120 ppm for nitrile carbons) .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

While specific safety data for this compound is limited, structurally similar imidazoles require:

- PPE: Nitrile gloves, lab coats, and safety goggles .

- Ventilation: Use fume hoods to avoid inhalation of nitrile vapors .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers leverage this compound as an intermediate in drug discovery pipelines, particularly for kinase inhibitors?

Methodological Answer:

The imidazole core serves as a scaffold for non-covalent inhibitors. For example:

- EGFR Inhibitors: Condensation with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) yields imidazo[1,2-a]quinoxaline derivatives with sub-µM IC₅₀ values .

- Synthetic Steps: Microwave-assisted Schiff base formation (200 W, 80°C, 30 min) reduces reaction times .

- Bioisosteric Replacement: Replace the nitrile with carboxamide to modulate solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.